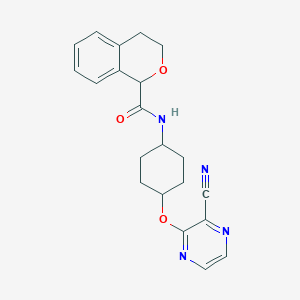

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-1-carboxamide

Description

This compound features a trans-cyclohexyl backbone substituted with a 3-cyanopyrazine moiety via an ether linkage. Its synthesis likely follows established protocols for carboxamide derivatives, involving coupling reactions and purification via column chromatography .

Properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,4-dihydro-1H-isochromene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c22-13-18-21(24-11-10-23-18)28-16-7-5-15(6-8-16)25-20(26)19-17-4-2-1-3-14(17)9-12-27-19/h1-4,10-11,15-16,19H,5-9,12H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVOJPQMRHUCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CN=C4C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-1-carboxamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a cyanopyrazinyl ether and an isochroman carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 342.4154 g/mol. The presence of the cyanopyrazinyl group is particularly significant as it may influence the compound's interaction with biological targets.

Preliminary studies suggest that this compound may interact with specific molecular targets, potentially modulating various biological pathways. The proposed mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : Interaction with various receptors could influence signaling pathways related to inflammation, cancer progression, or neuroprotection.

Biological Activities

Research into the biological activities of this compound indicates several promising areas:

- Anticancer Properties : Initial studies suggest potential efficacy against certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine release or inhibiting inflammatory mediators.

- Antimicrobial Activity : There is potential for activity against various pathogens, although specific studies are still required to confirm this.

Data Table: Biological Activity Overview

| Activity Type | Potential Mechanism | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antimicrobial | Inhibition of pathogen growth |

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Comparisons with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Contains thiophene instead of isochroman | Different pharmacological profile |

| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Features difluorobenzo structure | Enhanced lipophilicity due to fluorine substituents |

| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Contains methoxy groups | Different electronic properties affecting activity |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Structural Variations

N-{trans-4-[(3-Cyano-2-pyrazinyl)oxy]cyclohexyl}-3,4-difluorobenzenesulfonamide

- Key Differences : Replaces the isochroman carboxamide with a 3,4-difluorobenzenesulfonamide group.

- Impact: Sulfonamides generally exhibit enhanced metabolic stability and altered hydrogen-bonding capacity compared to carboxamides.

- Molecular Weight : 394.396 g/mol .

2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

- Key Differences : Substitutes the isochroman moiety with a pyrrole-acetamide group.

- The acetamide linker provides conformational flexibility absent in the rigid isochroman system .

- Molecular Weight : 325.37 g/mol .

KZR-177 (Compound 11 in )

- Key Differences: Contains a morpholinoacetamido group and an epoxide ring.

- Impact: The morpholine ring enhances solubility, while the epoxide may confer reactivity for covalent binding to biological targets. This contrasts with the non-reactive cyanopyrazine in the target compound .

Analytical Characterization

- NMR and HRMS : Standard for confirming structure and stereochemistry. For example, reports $ ^1H $ NMR chemical shifts between δ 1.05–8.07 ppm for similar carboxamides, while uses $ ^{13}C $ NMR to verify epoxide carbons at ~60 ppm .

- X-ray Crystallography : Used in to confirm the (E)-configuration of imine groups, a method applicable to the target compound for validating its trans-cyclohexyl geometry .

Physicochemical Properties

Q & A

Q. How can researchers optimize the synthetic yield of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isochroman-1-carboxamide?

- Methodological Answer : Synthetic optimization involves multi-step reactions with strict control of temperature, solvent polarity, and catalyst selection. For example:

Coupling Reaction : React (1r,4r)-4-hydroxycyclohexyl isochroman-1-carboxamide with 3-cyanopyrazin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours to form the ether linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC (Rf ~0.3–0.5) .

- Key Parameters :

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 70 | DMF | K₂CO₃ | 65–75 |

| 2 | RT | Ethanol | None | 85–90 |

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to confirm cyclohexyl chair conformation (δ 1.4–2.2 ppm for axial protons) and pyrazine ring protons (δ 8.5–9.0 ppm) .

- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated for C₂₃H₂₂N₄O₃: 417.1664) .

- FTIR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1680 cm⁻¹ (amide C=O) .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Prioritize kinases or receptors where pyrazine-carboxamide analogs show activity (e.g., EGFR, PI3K) .

- Assays :

In vitro enzyme inhibition (IC₅₀ determination via fluorescence polarization).

Cell viability assays (MTT/PrestoBlue in cancer cell lines, e.g., HCT-116 or MCF-7) .

- Positive Controls : Compare with known inhibitors (e.g., gefitinib for EGFR).

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse plasma) and metabolite identification via LC-MS/MS to assess rapid degradation .

- Formulation Adjustments : Use PEGylated nanoparticles to enhance solubility and bioavailability if poor absorption is observed .

- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ with effective plasma concentrations .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns (hexane:isopropanol 90:10) to separate (1r,4r) and (1s,4s) diastereomers .

- Asymmetric Catalysis : Employ Pd-catalyzed coupling with chiral ligands (e.g., BINAP) to favor the desired (1r,4r) configuration .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., CCDC deposition) .

Q. What computational methods predict target binding modes and SAR?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with kinase domains (e.g., PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with pyrazine-N and cyclohexyl-O) .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and conformational flexibility of the isochroman ring .

- QSAR Models : Train models with pyrazine-carboxamide datasets to prioritize substituents (e.g., cyano vs. methyl) .

Q. How are stability challenges addressed under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies :

Hydrolytic Stability : Incubate at pH 1.2 (gastric fluid) and 7.4 (blood) for 24 hours; analyze via HPLC for degradation products (e.g., cyclohexanol by hydrolysis) .

Oxidative Stress : Treat with H₂O₂ (3% v/v) to identify susceptible sites (e.g., pyrazine ring oxidation) .

- Stabilizers : Co-formulate with antioxidants (e.g., ascorbic acid) or cyclodextrin inclusion complexes .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify differential expression of target pathways (e.g., apoptosis genes in responsive vs. resistant lines) .

- Off-Target Screening : Use proteome-wide affinity pulldown assays to detect unintended interactions (e.g., hERG channel inhibition causing false positives) .

- Microenvironment Mimicry : Test in 3D spheroid models to account for tumor hypoxia/stromal interactions .

Methodological Tables

Q. Table 1. Comparative Reaction Conditions for Key Synthetic Steps

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 3-Cyanopyrazin-2-yl Cl | DMF | 70 | 65–75 | |

| 2 | Isochroman-1-carboxamide | Ethanol | RT | 85–90 |

Q. Table 2. Key Spectroscopic Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.8 (pyrazine-H), δ 4.2 (cyclohexyl-O) | |

| FTIR | 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (amide C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.